molecular formula C26H25N5 B12683656 N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine CAS No. 71619-13-1

N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine

Cat. No.: B12683656
CAS No.: 71619-13-1
M. Wt: 407.5 g/mol
InChI Key: JFWOXXXNXBKHAU-UHFFFAOYSA-N
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Description

N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is known for its complex structure, which includes a naphthalene ring, ethylamine, and two azo groups linked to methylphenyl groups. It is primarily used in various industrial applications due to its stability and vibrant color properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine primarily involves its interaction with biological molecules through its azo groups. These groups can form hydrogen bonds and van der Waals interactions with proteins and nucleic acids, leading to changes in their structure and function. The compound’s ability to absorb light at specific wavelengths also makes it useful in photodynamic therapy, where it generates reactive oxygen species upon light activation, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylhexyl)-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine
  • N-ethyl-1-((3-methyl-4-((3-methylphenyl)diazenyl)phenyl)diazenyl)naphthalen-2-amine

Uniqueness

N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine is unique due to its specific structural configuration, which imparts distinct optical properties and stability. Compared to similar compounds, it offers better performance in terms of color fastness and resistance to environmental degradation .

Biological Activity

N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine, also known by its CAS number 71619-13-1, is a synthetic azo compound notable for its applications in dyeing and potential biological activities. This compound features a complex structure that includes azo linkages, which are often associated with various biological effects.

PropertyValue
Molecular FormulaC26H25N5
Molecular Weight407.51 g/mol
Density1.13 g/cm³
Boiling Point631.9 °C
Flash Point336 °C
LogP8.79

Biological Activity

The biological activity of azo compounds, including this compound, is of significant interest due to their potential pharmacological effects and toxicity profiles. Azo compounds are known to exhibit various biological activities, including antimicrobial, antitumor, and mutagenic effects.

Antitumor Potential

Azo compounds have been explored for their antitumor properties. For example, some studies suggest that azo dyes can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and DNA damage . The specific mechanisms for this compound remain to be fully elucidated but warrant further investigation given the structural similarities to other bioactive azo compounds.

Toxicological Concerns

Despite their potential benefits, azo compounds are also associated with toxicological risks. Some azo dyes have been linked to carcinogenic effects due to the release of aromatic amines upon metabolic reduction in vivo . Regulatory assessments often focus on the safety profiles of such compounds, emphasizing the need for thorough toxicological evaluations.

Case Studies and Research Findings

Several studies have examined the broader category of azo compounds:

  • Antimicrobial Studies : Research has demonstrated that certain azo derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, a study highlighted the effectiveness of modified azo compounds against Candida albicans and other bacteria .
  • Carcinogenicity Assessments : A comprehensive review of azo dyes indicated that many can release carcinogenic amines upon degradation. This highlights the importance of assessing both efficacy and safety in therapeutic contexts .
  • Mechanistic Studies : Investigations into the mechanisms by which azo compounds exert biological effects have revealed pathways involving oxidative stress and cellular signaling alterations .

Properties

CAS No.

71619-13-1

Molecular Formula

C26H25N5

Molecular Weight

407.5 g/mol

IUPAC Name

N-ethyl-1-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-amine

InChI

InChI=1S/C26H25N5/c1-4-27-25-14-12-20-9-5-6-11-23(20)26(25)31-29-22-13-15-24(19(3)17-22)30-28-21-10-7-8-18(2)16-21/h5-17,27H,4H2,1-3H3

InChI Key

JFWOXXXNXBKHAU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC(=C(C=C3)N=NC4=CC=CC(=C4)C)C

Origin of Product

United States

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